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Compound of Interest

Compound Name:
3-Amino-1-methylpyrrolidin-2-one

hydrochloride

CAS No.: 1274891-78-9

Cat. No.: B3033945

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one core, a five-membered lactam, is a privileged scaffold in modern medicinal

chemistry, forming the foundation of a wide range of therapeutic agents.[1] Its unique structural

properties, including polarity, hydrogen bonding capability, and conformational flexibility, make it

a versatile starting point for drug design.[1] This guide provides an in-depth analysis of the

structural activity relationships (SAR) of pyrrolidin-2-one derivatives, with a focus on how

modifications to this core structure influence biological activity. While direct SAR studies on 3-
Amino-1-methylpyrrolidin-2-one hydrochloride are not extensively published, we can infer

its potential role as a foundational building block by examining the well-established SAR of the

broader pyrrolidin-2-one class.

The Pyrrolidin-2-one Scaffold: A Hub of Diverse
Biological Activities
The pyrrolidin-2-one ring system is a key feature in numerous compounds with a remarkable

breadth of biological activities, including nootropic, anticonvulsant, anti-inflammatory,
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antimicrobial, and anticancer effects.[1] The versatility of this scaffold stems from the ease of

introducing substituents at various positions around the ring, allowing for fine-tuning of the

molecule's steric and electronic properties to optimize interactions with biological targets.[2]

Key Positions for Substitution and their Impact on Activity:

The pyrrolidin-2-one ring offers several key positions for chemical modification, primarily at the

N-1, C-3, C-4, and C-5 positions. Each of these positions plays a distinct role in determining the

overall pharmacological profile of the resulting derivative.

Figure 1: Key substitution points on the pyrrolidin-2-one scaffold.

Comparative Analysis of Pyrrolidin-2-one Derivatives
The following table provides a comparative overview of seminal pyrrolidin-2-one derivatives

and illustrates the impact of structural modifications on their primary biological activity.

Compound Core Structure Key Substituents
Primary Biological
Activity

Piracetam 2-Pyrrolidinone N-1 acetamide Nootropic

Levetiracetam 2-Pyrrolidinone
N-1 butanamide, (S)-

α-ethyl
Anticonvulsant

Aniracetam 2-Pyrrolidinone
N-1 (4-

methoxybenzoyl)
Nootropic (Anxiolytic)

Nefiracetam 2-Pyrrolidinone

N-1 (2,6-

dimethylphenyl), 3-

hydroxy-4-(2-

phenoxyethyl)

Nootropic (Cognitive

Enhancer)

3-Amino-1-

methylpyrrolidin-2-one
2-Pyrrolidinone N-1 methyl, C-3 amino

Chemical

Intermediate[3]

This table highlights how seemingly minor changes to the pyrrolidin-2-one scaffold can lead to

vastly different pharmacological profiles.
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In-depth SAR Analysis of Key Pyrrolidin-2-one Classes
1. Nootropic Agents (Racetams):

The racetam class of drugs, characterized by a 2-pyrrolidinone core, are known for their

cognitive-enhancing effects.[1]

N-1 Substitution: The nature of the N-1 substituent is a key determinant of nootropic activity.

For instance, the simple acetamide group in Piracetam provides the foundational nootropic

effect. Replacing this with a more lipophilic p-anisoyl group, as in Aniracetam, enhances

potency and introduces anxiolytic properties.

C-4 Substitution: In compounds like Nebracetam, the introduction of an aminomethyl group

at the C-4 position is crucial for its activity as a muscarinic M1 agonist. This highlights the

importance of this position for interacting with specific receptor subtypes.

2. Anticonvulsant Agents:

Levetiracetam is a prime example of a successful anticonvulsant drug built on the pyrrolidin-2-

one scaffold.[1]

Stereochemistry at C-4: The (S)-configuration of the α-ethyl group at the C-4 position is

essential for its binding to the synaptic vesicle protein 2A (SV2A) and its anticonvulsant

activity. The (R)-enantiomer is significantly less active.

N-1 Side Chain: The N-1 butanamide side chain is optimal for its pharmacokinetic profile and

efficacy.

3. Anticancer and Antimicrobial Agents:

Recent research has focused on the development of pyrrolidin-2-one derivatives with

anticancer and antimicrobial activities.[4][5]

C-3 and C-4 Substitution: The introduction of various substituents at the C-3 and C-4

positions has been a key strategy in developing cytotoxic agents.[4] For example, spiro-

oxindole moieties fused at the C-3 position have shown promising anticancer activity.[5]
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N-1 Aryl Substitution: The presence of an N-1 aryl group is often a feature of pyrrolidin-2-one

derivatives with antimicrobial properties. Modifications to this aryl ring can modulate the

spectrum of activity.

The Role of 3-Amino-1-methylpyrrolidin-2-one
hydrochloride
Based on the established SAR of the pyrrolidin-2-one scaffold, 3-Amino-1-methylpyrrolidin-2-
one hydrochloride can be viewed as a valuable starting material or fragment for the synthesis

of novel bioactive compounds.[3]

The C-3 Amino Group: This functional group provides a convenient handle for further

chemical modifications. It can be acylated, alkylated, or used in cyclization reactions to

introduce a wide range of substituents at a position known to be critical for biological activity.

[4]

The N-1 Methyl Group: The methyl group at the N-1 position provides a degree of lipophilicity

and can serve as a starting point for exploring the impact of N-alkylation on activity.

Experimental Protocols
1. General Synthesis of N-Substituted Pyrrolidin-2-ones:

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the reaction of

γ-butyrolactone with a primary amine.[6][7]

Figure 2: General synthetic workflow for N-substituted pyrrolidin-2-ones.

Step-by-Step Methodology:

Combine equimolar amounts of γ-butyrolactone and the desired primary amine in a round-

bottom flask.

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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Purify the product by distillation or recrystallization to yield the N-substituted pyrrolidin-2-one.

2. Synthesis of 1-Aminopyrrolidin-2-one (A Precursor for Further Derivatization):

This protocol describes the synthesis of a key intermediate for introducing diversity at the N-1

position.[6][7]

Step-by-Step Methodology:

React γ-butyrolactone with hydrazine hydrate (80%) under reflux conditions.[6][7]

The reaction yields 1-aminopyrrolidin-2-one, which can then be used in subsequent

reactions, such as condensation with aldehydes or ketones, to generate a library of

derivatives.[6]

3. Evaluation of Antibacterial Activity (Agar Disc Diffusion Method):

This is a standard method for assessing the antimicrobial properties of newly synthesized

compounds.

Figure 3: Workflow for the agar disc diffusion antibacterial assay.

Step-by-Step Methodology:

Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, E.

coli).

Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

Impregnate sterile paper discs with a known concentration of the test compounds dissolved

in a suitable solvent (e.g., DMSO).

Place the discs onto the surface of the inoculated agar plates.

Incubate the plates at 37°C for 18-24 hours.

Measure the diameter of the zone of inhibition (the clear area around the disc where

bacterial growth is inhibited) in millimeters.
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Conclusion
The pyrrolidin-2-one scaffold is a remarkably versatile platform in drug discovery, giving rise to

a wide array of therapeutic agents. The biological activity of its derivatives is highly dependent

on the nature and stereochemistry of the substituents at the N-1, C-3, and C-4 positions. While

3-Amino-1-methylpyrrolidin-2-one hydrochloride itself is primarily a chemical intermediate,

its structure embodies key features that make it an excellent starting point for the rational

design and synthesis of novel, biologically active molecules. By leveraging the well-established

SAR principles of the pyrrolidin-2-one class, researchers can strategically modify this simple

building block to develop next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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